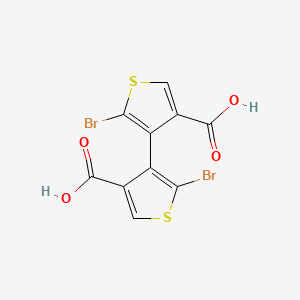
5,5'-Dibromo-4,4'-bithiophene-3,3'-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Dibromo-4,4’-bithiophene-3,3’-dicarboxylic acid is an organic compound that belongs to the class of bithiophenes. Bithiophenes are heterocyclic compounds consisting of two thiophene rings. The presence of bromine atoms and carboxylic acid groups in this compound makes it a versatile intermediate in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Dibromo-4,4’-bithiophene-3,3’-dicarboxylic acid typically involves the bromination of 4,4’-bithiophene-3,3’-dicarboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of bromine and maintaining reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5,5’-Dibromo-4,4’-bithiophene-3,3’-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using suitable reagents.
Coupling Reactions: It can participate in coupling reactions to form larger conjugated systems, which are useful in materials science.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds such as Grignard reagents or organolithium compounds.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Stille coupling, are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bithiophenes, while coupling reactions can produce extended conjugated systems.
Scientific Research Applications
5,5’-Dibromo-4,4’-bithiophene-3,3’-dicarboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: While specific biological applications are less documented, its derivatives may be explored for potential biological activities.
Mechanism of Action
The mechanism of action of 5,5’-Dibromo-4,4’-bithiophene-3,3’-dicarboxylic acid primarily involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and carboxylic acid groups. These functional groups allow it to form bonds with other molecules, facilitating the synthesis of complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dibromo-3,3’-bithiophene: Similar in structure but lacks the carboxylic acid groups.
5,5’-Dibromo-2,2’-bithiophene: An isomer with bromine atoms at different positions.
5,5-Dibromomeldrum’s Acid: Contains bromine atoms but has a different core structure.
Uniqueness
5,5’-Dibromo-4,4’-bithiophene-3,3’-dicarboxylic acid is unique due to the presence of both bromine atoms and carboxylic acid groups, which provide it with distinct reactivity and versatility in organic synthesis and materials science.
Properties
Molecular Formula |
C10H4Br2O4S2 |
|---|---|
Molecular Weight |
412.1 g/mol |
IUPAC Name |
5-bromo-4-(2-bromo-4-carboxythiophen-3-yl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C10H4Br2O4S2/c11-7-5(3(1-17-7)9(13)14)6-4(10(15)16)2-18-8(6)12/h1-2H,(H,13,14)(H,15,16) |
InChI Key |
RXSWBKUWNRCEGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(S1)Br)C2=C(SC=C2C(=O)O)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


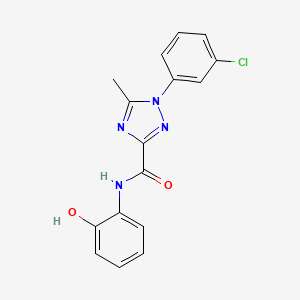
![1-(4-Chlorophenyl)-4-[(2-ethoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B15282758.png)
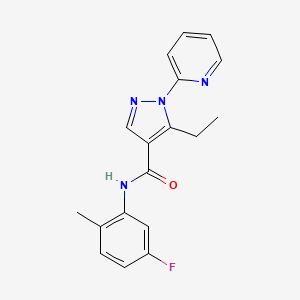
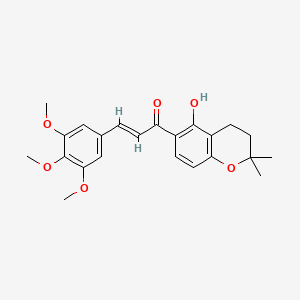
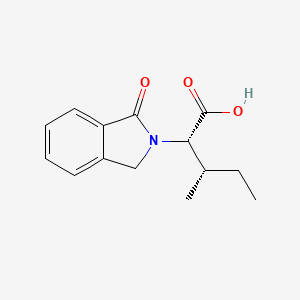
![3-[(1-Adamantylsulfanyl)methyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282785.png)
![(8S,9S,13R)-8-hydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-7,16-dione](/img/structure/B15282786.png)
![3-{[2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)ethyl]sulfanyl}-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B15282792.png)
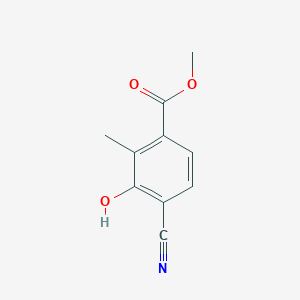
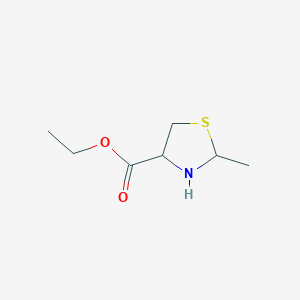
![1-oxo-2-(2-pyridinyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B15282815.png)
![Ethyl 3-[5-(2-chlorophenyl)-3-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]propanoate](/img/structure/B15282822.png)
![6-[(2-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282824.png)
![methyl 4-[4-hydroxy-3-(3-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B15282832.png)
